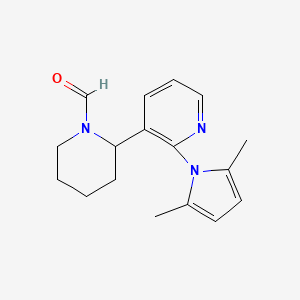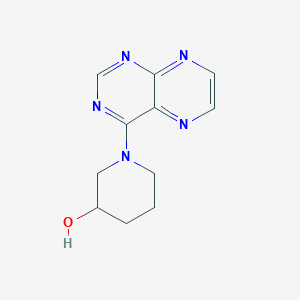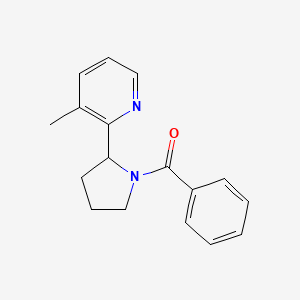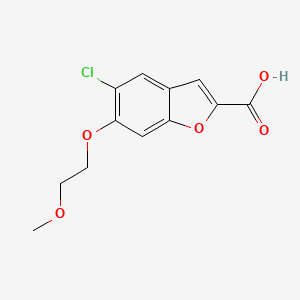
3-(Cyclopentyloxy)-5-nitro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopentyloxy)-5-nitro-1H-indazole is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a cyclopentyloxy group at the 3-position and a nitro group at the 5-position of the indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-5-nitro-1H-indazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclopentyloxy Substitution: The cyclopentyloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the nitro-indazole intermediate with cyclopentanol in the presence of a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopentyloxy)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Cyclopentanol, potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-(Cyclopentyloxy)-5-amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the indazole ring.
Applications De Recherche Scientifique
3-(Cyclopentyloxy)-5-nitro-1H-indazole has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Cyclopentyloxy)-5-nitro-1H-indazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in redox reactions, while the indazole ring can interact with various enzymes and receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Cyclopentyloxy)-4-methoxy-1H-indazole: Similar structure but with a methoxy group instead of a nitro group.
3-(Cyclopentyloxy)-5-amino-1H-indazole: Similar structure but with an amino group instead of a nitro group.
3-(Cyclopentyloxy)-5-nitroso-1H-indazole: Similar structure but with a nitroso group instead of a nitro group.
Uniqueness
3-(Cyclopentyloxy)-5-nitro-1H-indazole is unique due to the presence of both the cyclopentyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
3-cyclopentyloxy-5-nitro-1H-indazole |
InChI |
InChI=1S/C12H13N3O3/c16-15(17)8-5-6-11-10(7-8)12(14-13-11)18-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,13,14) |
Clé InChI |
RJDDYSRELVKRDJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)OC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B11800026.png)








![7-(3-Fluorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11800075.png)
